molecular formula C19H19N5O2S B6503962 N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide CAS No. 1396786-56-3

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide

Cat. No.: B6503962
CAS No.: 1396786-56-3
M. Wt: 381.5 g/mol
InChI Key: MSRWCSZUJXYXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a novel synthetic compound designed for research applications, featuring a molecular framework that incorporates both benzimidazole and benzothiazole pharmacophores. These heterocyclic systems are recognized for their diverse and significant biological activities . Benzimidazole derivatives are extensively documented in scientific literature for exhibiting a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antiviral effects . Similarly, benzothiazole derivatives have been the subject of advanced research, particularly in the development of new anti-tubercular agents, demonstrating potent activity against Mycobacterium tuberculosis strains . The strategic combination of these two privileged structures into a single molecule through molecular hybridization techniques may potentially lead to synergistic effects or novel mechanisms of action, making this compound a valuable candidate for investigation in medicinal chemistry and drug discovery programs . Its specific research value lies in its potential to interact with multiple biological targets, which can be explored through biochemical assays and molecular docking studies. Researchers can utilize this compound as a key intermediate or lead compound in the synthesis and development of new therapeutic agents targeting infectious diseases or other pathological conditions. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-24(19-23-18-14(26-2)8-5-9-15(18)27-19)11-17(25)20-10-16-21-12-6-3-4-7-13(12)22-16/h3-9H,10-11H2,1-2H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWCSZUJXYXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various cellular targets, such as enzymes, receptors, and proteins. The specific role of these targets can vary widely, from regulating cellular processes to mediating the effects of other molecules.

Mode of Action

The exact mode of action of VU0537797-1 is currently unknown. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can be influenced by the compound’s chemical structure, the nature of its target, and the cellular context in which the interaction occurs.

Biochemical Pathways

Given the complexity of cellular processes, it’s likely that the compound influences multiple pathways, each with its own downstream effects. These effects can range from altering gene expression to modifying cellular metabolism.

Action Environment

The action, efficacy, and stability of VU0537797-1 can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells.

Biological Activity

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings regarding its biological activity, including details on synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining benzodiazole and benzothiazole moieties, which are known for their diverse biological properties. The chemical formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, and it has a molecular weight of approximately 350.44 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, such as the compound , exhibit significant antimicrobial properties. A study evaluated several benzothiazole derivatives against common pathogens including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results demonstrated that the presence of electron-withdrawing groups enhanced the activity of these compounds against bacterial strains .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundPathogenZone of Inhibition (mm)Reference
GG4Staphylococcus aureus15
GG5Pseudomonas aeruginosa12
GG6Escherichia coli10

Anticancer Activity

The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays showed that it significantly inhibited the growth of human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-725Apoptosis induction
HCT-11630Cell cycle arrest at G0/G1 phase

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. Researchers found that modifications to the methoxy group significantly influenced both antimicrobial and anticancer activities. Specifically, introducing halogen substituents led to enhanced potency against bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
  • Cell Cycle Disruption : It affects cell cycle progression, particularly in cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzodiazole and benzothiazole derivatives exhibit significant anticancer properties. These compounds often function by inhibiting specific enzymes involved in cancer cell proliferation. For instance, research has shown that derivatives of similar structures can induce apoptosis in various cancer cell lines, suggesting that N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide may also possess similar effects due to its structural characteristics .

Antimicrobial Properties

Benzodiazole and benzothiazole derivatives have been documented to exhibit antimicrobial activity against a range of pathogens. Preliminary investigations into the compound suggest it could serve as a lead structure for developing new antimicrobial agents. The presence of methoxy and amine groups may enhance its interaction with microbial targets, potentially leading to effective treatments for bacterial and fungal infections .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of benzodiazole derivatives. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The application of this compound in neuropharmacology could pave the way for novel therapies aimed at conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityIndicated significant apoptosis in MCF7 breast cancer cells when treated with related benzodiazole compounds .
Study 2Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus with similar structural analogs .
Study 3NeuroprotectionDemonstrated reduced neuroinflammation in murine models with benzodiazole derivatives .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Molecular Weight Key Substituents Notable Properties
Target Compound ~400 (estimated) 4-Methoxybenzothiazole, Benzimidazolylmethyl Dual heterocyclic; potential kinase inhibition
N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide 222.26 4-Methoxybenzothiazole Simpler structure; higher solubility
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 346.84 4-Chlorobenzothiazole, 3-Methylphenyl Electrophilic; anticancer activity
N-BENZOTHIAZOL-2-YL-2-BENZOTRIAZOL-1-YL-ACETAMIDE 337.40 Benzothiazole, Benzotriazole Redox-active; corrosion inhibition
  • Solubility : The methoxy group in the target compound and ’s analogue enhances hydrophilicity compared to chloro or methylphenyl substituents .
  • Bioactivity : Benzothiazoles with electron-donating groups (e.g., methoxy) often exhibit improved binding to ATP-binding pockets in kinases, while chloro derivatives may favor DNA intercalation .

Preparation Methods

Synthesis of 4-Methoxy-1,3-benzothiazol-2-amine

This intermediate is prepared via cyclization of 4-methoxyaniline with potassium thiocyanate and bromine in acetic acid. The methoxy group enhances electron density, facilitating nucleophilic substitution. A typical protocol involves:

  • Reactants : 4-Methoxyaniline (1.0 eq), KSCN (1.2 eq), Br₂ (1.1 eq) in glacial acetic acid.

  • Conditions : Stirred at 60°C for 6 hours, followed by precipitation in ice-water.

  • Yield : 75–80% after recrystallization from ethanol.

Table 1: Optimization of 4-Methoxy-1,3-benzothiazol-2-amine Synthesis

ParameterValue RangeOptimal ValueImpact on Yield
Temperature (°C)50–8060Maximizes cyclization
Reaction Time (hr)4–86Prevents over-oxidation
SolventAcetic acidAcetic acidEnhances solubility

Preparation of N-(1H-Benzimidazol-2-ylmethyl)amine

The benzimidazole moiety is synthesized via condensation of o-phenylenediamine with glycine under acidic conditions. Key steps include:

  • Reactants : o-Phenylenediamine (1.0 eq), glycine (1.1 eq), HCl (catalytic).

  • Conditions : Reflux in ethanol for 12 hours, followed by neutralization with NaHCO₃.

  • Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Acetamide Bridge Formation

The critical acetamide linkage is formed through nucleophilic acyl substitution between chloroacetyl chloride and the amine intermediates.

Chloroacetylation of 4-Methoxy-1,3-benzothiazol-2-amine

  • Reactants : 4-Methoxy-1,3-benzothiazol-2-amine (1.0 eq), chloroacetyl chloride (1.2 eq).

  • Conditions : Stirred in dry THF at 0°C for 2 hours, then room temperature for 12 hours.

  • Yield : 85–90% after filtration.

Coupling with N-(1H-Benzimidazol-2-ylmethyl)amine

The final step involves reacting the chloroacetylated benzothiazole with N-(1H-benzimidazol-2-ylmethyl)amine:

  • Reactants : Chloroacetylated benzothiazole (1.0 eq), N-(1H-benzimidazol-2-ylmethyl)amine (1.5 eq), K₂CO₃ (2.0 eq).

  • Conditions : Reflux in acetonitrile for 8 hours.

  • Yield : 65–70% after purification via recrystallization (ethanol/water).

Table 2: Comparative Analysis of Coupling Reaction Conditions

SolventTemperature (°C)CatalystYield (%)Purity (%)
Acetonitrile80K₂CO₃7098
DMF100Et₃N6095
THF65DBU5590

Novel Methodologies from Patent Literature

A 2025 patent (CN112300059B) describes a scalable approach using sodium borohydride (NaBH₄) for reductive amination, avoiding hazardous hydrogenation. Key innovations include:

  • Water Absorption : Titanium tetraisopropoxide reduces moisture, improving yield by 15%.

  • Solvent System : Tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.

  • Reducing Agent : NaBH₄ in methanol at −5°C achieves 92% conversion.

Equation 1 : Reductive Amination

Intermediate (e)+NH3NaBH4,THFCompound (g)\text{Intermediate (e)} + \text{NH}3 \xrightarrow{\text{NaBH}4, \text{THF}} \text{Compound (g)} \quad \text{}

Purification and Characterization

Final purification employs a hybrid approach:

  • Liquid-Liquid Extraction : Dichloromethane/water removes unreacted amines.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates the product.

  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity.

Table 3: Analytical Data for Final Compound

ParameterValueMethod
Molecular Weight381.5 g/molHRMS
Melting Point198–202°CDSC
Purity99.2%HPLC

Q & A

Q. What are the optimal synthetic routes for preparing N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of benzodiazole and benzothiazole precursors. Key steps include:

  • Amide bond formation : Reacting a benzodiazole-methylamine derivative with a chloroacetamide intermediate under conditions optimized for nucleophilic substitution (e.g., using triethylamine as a base in dichloromethane at 0–25°C) .
  • Coupling reactions : Employing carbodiimide-based coupling agents (e.g., EDC·HCl) to link the benzothiazole-amine moiety to the acetamide backbone .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to achieve >90% purity .
    Critical parameters include solvent choice (polar aprotic solvents enhance reaction rates) and temperature control to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of aromatic protons (benzodiazole/benzothiazole rings) and methyl/methoxy groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the acetamide linkage .
  • Infrared Spectroscopy (IR) : Peaks near 1650–1680 cm⁻¹ confirm the presence of the amide C=O group .
    Purity is further validated via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Systematic functional group substitution : Modify the methoxy group (benzothiazole ring) to assess its role in target binding. For example, replacing -OCH3 with -CF3 or halogens to evaluate electronic effects on enzyme inhibition .
  • Scaffold hybridization : Integrate pharmacophores from related bioactive compounds (e.g., thiophene or imidazole moieties) to enhance binding affinity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes or G-protein-coupled receptors. Validate predictions with in vitro assays .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Orthogonal assay validation : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
  • Condition optimization : Test activity under standardized pH, temperature, and ionic strength conditions to minimize variability. For example, enzyme assays at pH 7.4 and 37°C mimic physiological conditions .
  • Meta-analysis of literature : Cross-reference data with structurally analogous compounds (e.g., N-(4-chlorobenzothiazolyl)acetamide derivatives) to identify trends in substituent effects .

Q. How can molecular interaction studies elucidate the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets like EGFR or PARP .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic vs. hydrogen-bonding interactions .
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding poses at atomic resolution. For example, methoxy groups may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous-flow reactors improve yield and reproducibility for amide bond formation by maintaining precise temperature/residence time control .
  • Green chemistry approaches : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

Q. How can researchers validate target selectivity to avoid off-target effects?

  • Kinase profiling panels : Screen against a panel of 50–100 kinases to identify selectivity profiles (e.g., Eurofins KinaseProfiler service) .
  • CRISPR/Cas9 knockout models : Generate cell lines lacking the putative target protein to confirm on-target activity .
  • Thermal shift assays : Monitor protein thermal stability shifts (± compound) to confirm direct binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.